molecular formula C18H20ClNO5 B7783877 ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate

ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate

Cat. No.: B7783877
M. Wt: 365.8 g/mol
InChI Key: OMACYDQNEPEXRP-UHFFFAOYSA-N
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Description

Ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities. The compound also contains a piperidine ring, which is a common structural motif in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .

Mechanism of Action

The mechanism of action of ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:

Biological Activity

Ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a synthetic compound notable for its diverse biological activities, primarily attributed to its chromen-2-one core structure and piperidine ring. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromen-2-one derivative structure, which is known for various pharmacological properties. The inclusion of a piperidine ring enhances its interaction with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound can be summarized through the following mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in disease pathways, including kinases and proteases. This inhibition can disrupt cellular signaling pathways critical for cancer progression and other diseases.
  • Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs) and ion channels, modulating their activity and influencing various physiological responses.
  • Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, when tested on prostate cancer cell lines (PC3 and DU145), it displayed a dose-dependent decrease in cell viability, indicating significant anticancer activity .
Cell LineIC50 (μM) at 24hIC50 (μM) at 48hIC50 (μM) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

These results suggest that the compound is more effective against PC3 cells compared to DU145 cells, highlighting its potential as a selective anticancer agent.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways, potentially making it useful in treating inflammatory diseases.

Case Studies

Several case studies have been published that detail the biological effects of related compounds with similar structures:

  • Prenylated Coumarins : Research on prenylated coumarins has shown significant cytotoxicity against cancer cells while sparing normal cells, which parallels findings related to this compound .
  • Mechanistic Insights : Studies have indicated that similar compounds can induce DNA damage and cell cycle arrest, reinforcing the hypothesis that this compound may operate through analogous mechanisms .

Properties

IUPAC Name

ethyl 1-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5/c1-2-24-18(23)11-3-5-20(6-4-11)10-12-7-17(22)25-16-9-15(21)14(19)8-13(12)16/h7-9,11,21H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMACYDQNEPEXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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